N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
Description
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted indene moiety, a pyrrolidine ring, and a pyridine carboxamide group
Properties
IUPAC Name |
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-6-3-5-14-13(15)9-10-16(14)23-19(25)17-7-4-8-18(22-17)20(26)24-11-1-2-12-24/h3-8,16H,1-2,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTPZXRZWJJZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=N2)C(=O)NC3CCC4=C3C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Chlorination: The indene moiety is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Coupling with Pyridine Carboxamide: The final step involves coupling the chlorinated indene and pyrrolidine moieties with a pyridine carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group on the indene moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Biological Research: It might be used as a probe to study biological pathways and molecular interactions, given its potential to interact with various biomolecules.
Industrial Applications: The compound could be utilized in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and pyridine moieties could facilitate binding to hydrophobic pockets or active sites, while the pyrrolidine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(morpholine-1-carbonyl)pyridine-2-carboxamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(piperidine-1-carbonyl)pyridine-2-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, might influence its pharmacokinetic profile and interaction with biological targets compared to similar compounds with different ring structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
